An In-Depth Technical Guide to 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde (CAS Number: 137380-49-5)
An In-Depth Technical Guide to 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde (CAS Number: 137380-49-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde, a bifunctional aromatic compound with significant potential in synthetic chemistry. Despite its specific CAS number (137380-49-5), detailed literature on this molecule is sparse. This document, therefore, leverages established chemical principles and data from closely related analogues to present a scientifically grounded resource for researchers. We will explore plausible synthetic pathways, predict spectroscopic characteristics, discuss the nuanced reactivity of its functional groups, and consider its potential applications, particularly in the realm of drug discovery and materials science. This guide aims to serve as a foundational reference for those looking to synthesize, characterize, and utilize this versatile chemical building block.
Introduction
3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde is a unique aromatic compound featuring two key functional groups: a formyl (-CHO) group and a hydroxymethyl (-CH₂OH) group. These functionalities are situated on a sterically hindered 2,4,6-trimethylbenzene (mesitylene) core. The presence of both an electrophilic aldehyde and a nucleophilic primary alcohol on a constrained aromatic scaffold makes this molecule a compelling candidate for the synthesis of complex molecular architectures. Its potential as a bifunctional linker in drug development or as a monomer in polymer chemistry warrants a detailed examination of its properties and reactivity.
The strategic placement of the methyl groups influences the electronic and steric environment of the functional groups, impacting their reactivity and the overall conformation of the molecule. This guide will dissect these structural nuances to provide a deeper understanding of the chemistry of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 137380-49-5 | |
| Molecular Formula | C₁₁H₁₄O₂ | |
| Molecular Weight | 178.23 g/mol | |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and sparingly soluble in water. |
Synthesis of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde
A plausible and efficient synthesis of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde would likely commence with the commercially available precursor, 2,4,6-trimethylphenol (mesitol). The synthesis would involve two key transformations: hydroxymethylation and formylation. The order of these steps is critical to achieving the desired regioselectivity.
Proposed Synthetic Pathway
A logical approach involves the initial hydroxymethylation of 2,4,6-trimethylphenol, followed by formylation. This sequence is proposed to direct the formyl group to the desired position due to the directing effects of the existing substituents.
Caption: Proposed two-step synthesis of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde.
Step 1: Hydroxymethylation of 2,4,6-Trimethylphenol
The introduction of a hydroxymethyl group onto the phenolic ring can be achieved via the Lederer-Manasse reaction , which involves the reaction of a phenol with formaldehyde under basic conditions.[1][2] In the case of 2,4,6-trimethylphenol, the ortho and para positions are blocked by methyl groups, which would direct the hydroxymethylation to the meta position. However, direct meta-hydroxymethylation of phenols is generally not favored.
A more plausible approach is the selective ortho-hydroxymethylation of a related phenol, followed by methylation. Alternatively, direct hydroxymethylation of mesitylene, though challenging, could be considered. For the purpose of this guide, we will focus on the functionalization of the commercially available 2,4,6-trimethylphenol.
A potential strategy to achieve the desired intermediate would be through a directed ortho-metalation of a protected 2,4,6-trimethylphenol, followed by reaction with formaldehyde. However, a more direct, albeit potentially lower-yielding, approach is the direct reaction with formaldehyde under specific conditions that may favor meta-substitution, or through a multi-step process involving protection and directed functionalization.
Given the commercial availability of 2,4,6-trimethylphenol, a more practical approach would be to explore formylation first, followed by a subsequent modification.
Revised Synthetic Pathway: Formylation followed by Hydroxymethylation
Considering the directing effects of the substituents on 2,4,6-trimethylphenol, a more regioselective outcome may be achieved by first introducing the formyl group, followed by the hydroxymethyl group.
Caption: Revised synthetic pathway involving initial formylation.
Step 1 (Revised): Formylation of 2,4,6-Trimethylphenol
Several classical methods for the ortho-formylation of phenols could be employed.
-
Duff Reaction : This reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium to introduce a formyl group ortho to the hydroxyl group.[3][4] For 2,4,6-trimethylphenol, the reaction would be expected to occur at one of the two equivalent ortho positions.
-
Reimer-Tiemann Reaction : This method employs chloroform in a basic solution to generate dichlorocarbene, which then reacts with the phenoxide to introduce a dichloromethyl group that is subsequently hydrolyzed to an aldehyde.[5][6] This reaction also strongly favors ortho-formylation.
-
Vilsmeier-Haack Reaction : This reaction uses a Vilsmeier reagent, typically generated from DMF and POCl₃, to formylate electron-rich aromatic rings.[7][8][9] It is effective for phenols and their derivatives.
Experimental Protocol (Duff Reaction - Illustrative):
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4,6-trimethylphenol in a suitable acidic solvent such as acetic acid or trifluoroacetic acid.
-
Add hexamethylenetetramine (HMTA) to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a beaker of ice water.
-
Hydrolyze the intermediate imine by adding an aqueous acid solution (e.g., HCl) and heating.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-formyl-2,4,6-trimethylphenol.
Step 2 (Revised): Conversion to 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde
This step requires the selective transformation of the phenolic hydroxyl group into a hydroxymethyl group while preserving the aldehyde. A direct conversion is not feasible. A multi-step sequence would be necessary:
-
Protection of the aldehyde : The formyl group must be protected, for example, as an acetal, to prevent its reaction in subsequent steps.
-
Conversion of the phenol to a leaving group : The phenolic hydroxyl could be converted to a triflate or another suitable leaving group.
-
Carbonylation and reduction : A palladium-catalyzed carbonylation followed by reduction would introduce the hydroxymethyl group.
-
Deprotection of the aldehyde : Removal of the protecting group would yield the final product.
Given the complexity of this revised pathway, the initial proposed synthesis with hydroxymethylation followed by formylation, despite potential regioselectivity challenges, may be a more direct route to explore. Further investigation into directed hydroxymethylation of substituted phenols would be beneficial.
Spectroscopic Characterization (Predicted)
The spectroscopic data for 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde can be predicted based on the known spectra of its constituent parts and closely related molecules like 2,4,6-trimethylbenzaldehyde.[10][11][12]
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | s | 1H | Aldehyde proton (-CHO) |
| ~7.0 | s | 1H | Aromatic proton |
| ~4.7 | s | 2H | Methylene protons (-CH₂OH) |
| ~2.5 | s | 3H | Methyl protons (para to -CHO) |
| ~2.3 | s | 6H | Methyl protons (ortho to -CHO) |
| ~2.0 (broad) | s | 1H | Hydroxyl proton (-OH) |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~193 | Aldehyde carbonyl carbon (-CHO) |
| ~142 | Aromatic carbon bearing the -CHO group |
| ~140 | Aromatic carbon bearing the -CH₂OH group |
| ~138 | Aromatic carbons bearing the ortho methyl groups |
| ~135 | Aromatic carbon bearing the para methyl group |
| ~130 | Aromatic carbon with the aromatic proton |
| ~60 | Methylene carbon (-CH₂OH) |
| ~21 | Methyl carbon (para to -CHO) |
| ~20 | Methyl carbons (ortho to -CHO) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (hydroxyl) |
| ~3030 | Weak | Aromatic C-H stretch |
| ~2920, ~2860 | Medium | Aliphatic C-H stretch (methyl and methylene) |
| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1470 | Medium | Aromatic C=C stretch |
| ~1050 | Medium | C-O stretch (primary alcohol) |
Reactivity and Synthetic Potential
The synthetic utility of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde lies in the distinct and tunable reactivity of its two functional groups. The steric hindrance imposed by the flanking methyl groups will play a significant role in modulating this reactivity.
Reactions of the Aldehyde Group
The aldehyde group is a versatile handle for a variety of transformations, although its reactivity will be tempered by the steric bulk of the ortho methyl groups.[13][14]
-
Oxidation : The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents such as potassium permanganate or Jones reagent.
-
Reduction : Selective reduction to a primary alcohol can be achieved with reducing agents like sodium borohydride.
-
Nucleophilic Addition : Reactions with Grignard reagents or organolithium compounds can be challenging due to steric hindrance but may be facilitated by the use of Lewis acids or more reactive organometallic reagents.[13]
-
Wittig Reaction : The conversion of the aldehyde to an alkene via the Wittig reaction may require more reactive ylides, such as those used in the Horner-Wadsworth-Emmons reaction, to overcome steric hindrance.
-
Reductive Amination : The formation of amines through reductive amination is a key transformation. The use of more reactive reducing agents like sodium triacetoxyborohydride may be necessary.[13]
Caption: Key reactions of the aldehyde functionality.
Reactions of the Hydroxymethyl Group
The primary alcohol functionality of the hydroxymethyl group offers another site for chemical modification.
-
Oxidation : Selective oxidation of the hydroxymethyl group to an aldehyde, in the presence of the existing aldehyde, would be challenging but could potentially be achieved with mild, selective oxidizing agents.
-
Esterification/Etherification : The hydroxyl group can be readily converted to esters or ethers through reactions with acyl chlorides, anhydrides, or alkyl halides under appropriate conditions.
-
Substitution : The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) and subsequently displaced by a variety of nucleophiles.
Bifunctional Reactivity
The true potential of this molecule lies in its bifunctional nature, allowing for its use as a linker or scaffold in more complex syntheses. The aldehyde and hydroxymethyl groups can be reacted sequentially or, in some cases, simultaneously to construct macrocycles or polymers.
Potential Applications in Research and Development
The unique structure of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde suggests several potential applications, particularly in fields where molecular architecture and functional group presentation are critical.
-
Drug Discovery : As a bifunctional molecule, it can serve as a versatile linker in the development of targeted therapies such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).[7][15] The aldehyde can be used for conjugation to amine-containing biomolecules via reductive amination, while the hydroxymethyl group can be further functionalized. Aromatic compounds are prevalent in pharmaceuticals, providing rigid scaffolds for binding to biological targets.[12][16]
-
Materials Science : The presence of two reactive sites makes it a candidate for the synthesis of novel polymers and resins. The hydroxymethyl group can participate in condensation polymerization, similar to phenol-formaldehyde resins, while the aldehyde group can be used for cross-linking or post-polymerization modification.
-
Fine Chemical Synthesis : It can serve as a key intermediate in the multi-step synthesis of complex organic molecules, where the two functional groups can be elaborated in a controlled manner.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde is not widely available, its handling precautions can be inferred from data on similar compounds such as aromatic aldehydes and benzyl alcohols.[9][17][18][19][20][21][22][23]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents and sources of ignition.
-
First Aid :
-
Skin Contact : Immediately wash with plenty of soap and water.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation : Move to fresh air.
-
Ingestion : Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.
-
References
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